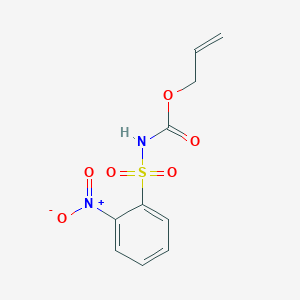

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- π→π* transitions (aromatic rings): 245 nm and 290 nm.

- n→π* transitions (nitro/sulfonamide): 385 nm, 420 nm, 575 nm.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on nitro and sulfonyl oxygen atoms.

- Molecular orbitals :

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.52 |

| LUMO Energy (eV) | -2.32 |

| Dipole Moment (Debye) | 4.8 |

Properties

IUPAC Name |

prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOQFIAULBODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452741 | |

| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-29-3 | |

| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Conditions

| Component | Purpose/Role |

|---|---|

| 2-Nitrobenzenesulfonamide | Starting material |

| Allyloxycarbonyl chloride | Acylating agent |

| Triethylamine (Et₃N) | Base to neutralize HCl byproduct |

| DMAP | Catalyst for acylation |

| Dichloromethane (CH₂Cl₂) | Solvent |

Procedure :

- Dissolve 2-nitrobenzenesulfonamide (1.0 eq) in CH₂Cl₂ under argon.

- Add Et₃N (2.0 eq) and DMAP (0.5 eq) with stirring.

- Slowly add allyloxycarbonyl chloride (1.5 eq) at room temperature.

- Stir for 25–60 minutes until TLC confirms completion.

- Quench with 1 N HCl, extract with CH₂Cl₂, and purify via column chromatography.

Mitsunobu Reaction with Alcohols

For alcohol-derived substrates, the Mitsunobu reaction provides an alternative pathway to introduce the allyloxycarbonyl (Alloc) group. This method is particularly useful for secondary amine synthesis when combined with subsequent alkylations.

Reagents and Conditions

| Component | Purpose/Role |

|---|---|

| 2-Nitrobenzenesulfonamide | Nucleophile |

| Alcohol (R-OH) | Substrate |

| Diethyl azodicarboxylate (DEAD) | Azodicarboxylate reagent |

| Triphenylphosphine (Ph₃P) | Phosphine reagent |

Procedure :

- Combine 2-nitrobenzenesulfonamide (1.0 eq), alcohol (2.0 eq), DEAD (2.0 eq), and Ph₃P (2.0 eq) in benzene.

- Stir at room temperature for 1–2 hours.

- Evaporate solvents and purify via chromatography.

Solid-Phase Synthesis and Functionalization

Recent advancements in solid-phase synthesis leverage immobilized 2-nitrobenzenesulfonamide derivatives for iterative alkylation and functionalization. This approach is critical for library generation and complex heterocycle construction.

Key Steps

- Immobilization : Attach 2-nitrobenzenesulfonamide to a resin via a linker.

- Alkylation : React with alkyl halides or alcohols under Mitsunobu/alkylation conditions.

- Deprotection : Remove the o-Ns group using thiophenol/DBU or mercaptoethanol.

Example :

A study by IPEN utilized mono-Ns-cadaverine hydrochloride for coupling with asparagine derivatives, followed by sequential deprotection to yield polyamine backbones.

Alternative Deprotection Strategies

While focused on synthesis, deprotection methods are integral to the compound’s utility. Common approaches include:

| Method | Reagents/Conditions | Selectivity |

|---|---|---|

| Mercaptoacetic Acid | LiOH, DMF, RT | o-Ns group removal |

| Thiophenol/DBU | DMF, RT | Compatible with Boc/Cbz groups |

| TFA | Neat TFA, 0°C to RT | For secondary amine generation |

Note : The o-Ns group is stable under acidic conditions (e.g., TFA) but cleaves under basic or nucleophilic environments.

Applications in Total Synthesis

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is pivotal in synthesizing complex molecules:

Case Study: Total Synthesis of (−)-Lepistine

- Core Synthesis :

- Deprotection :

Yield : 39% overall over 11 steps.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yields |

|---|---|---|---|

| Acylation with Alloc-Cl | High efficiency, scalable | Requires excess Alloc-Cl (1.5 eq) | 95–98% |

| Mitsunobu Reaction | Compatible with alcohols | Sensitive to steric hindrance | 85–91% |

| Solid-Phase Synthesis | Enables library generation | Resin-related purification challenges | 70–90% |

Chemical Reactions Analysis

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Hydrolysis: The allyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Role as a Protecting Group

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide serves primarily as a protecting group for amines during synthetic procedures. It is particularly useful in the synthesis of optically active amines, which are crucial intermediates in pharmaceuticals and agrochemicals. The nitrobenzenesulfonyl group can effectively shield the amino functionality from undesired reactions during multi-step synthesis processes.

Mechanism of Deprotection

The removal of the nitrobenzenesulfonyl group can be achieved through various methods, including:

- Alkali Metal Alkoxide Treatment : This method allows for the selective deprotection of the sulfonamide, yielding the corresponding amine with high purity and yield .

- Use of Thiol Compounds : Thiophenol in the presence of a base (e.g., potassium carbonate) has been reported to facilitate the removal of this protecting group efficiently .

Applications in Drug Development

The compound's ability to serve as a precursor for bioactive molecules makes it valuable in drug discovery and development. For instance, this compound can be utilized to synthesize various pharmacologically active compounds by modifying the amino group post-deprotection.

Case Studies

Recent studies have illustrated its application in synthesizing novel analgesics. By using this compound as a starting material, researchers were able to develop derivatives that exhibited significant antinociceptive effects in animal models . This highlights its potential for generating new therapeutic agents targeting pain management.

Synthesis of Biologically Active Molecules

The versatility of this compound extends to its role in synthesizing complex natural products and other biologically relevant compounds. Its incorporation into synthetic pathways allows for the construction of intricate molecular architectures.

Examples of Synthesized Compounds

- Polyamine Derivatives : The compound has been used to create polyamine-based amino acids that show promise in drug delivery systems targeting the central nervous system .

- Peptide Synthesis : Researchers have successfully employed this compound in the synthesis of peptide analogues that maintain high affinity for biological targets, showcasing its importance in peptide chemistry .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Protecting Group | Shields amino groups during synthesis | Synthesis of optically active amines |

| Drug Development | Precursor for bioactive compounds | Development of novel analgesics |

| Synthesis of Natural Products | Building blocks for complex molecules | Creation of polyamine derivatives |

| Peptide Chemistry | Facilitates peptide synthesis with high selectivity | Synthesis of neurotensin analogues |

Mechanism of Action

The mechanism of action of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide involves its ability to act as a protecting group for amines. The allyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This property makes it valuable in synthetic chemistry for the stepwise construction of complex molecules .

Comparison with Similar Compounds

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:

N-Boc-2-nitrobenzenesulfonamide: Similar protecting group but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.

N-Cbz-2-nitrobenzenesulfonamide: Uses a benzyloxycarbonyl group as the protecting group.

N-Fmoc-2-nitrobenzenesulfonamide: Uses a fluorenylmethyloxycarbonyl group as the protecting group.

The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and selectivity compared to other protecting groups.

Biological Activity

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide (N-Alloc-2-NBS) is a sulfonamide derivative that has garnered attention for its significant biological activity, particularly in synthetic organic chemistry and potential pharmacological applications. This article explores the compound's biological mechanisms, effects on cellular processes, and its role in various biochemical pathways.

Overview of this compound

This compound is primarily utilized as a protecting group for amines during chemical synthesis. Its structure consists of a nitro group, sulfonamide moiety, and an allyloxycarbonyl group, which contribute to its reactivity and utility in organic synthesis.

Target and Mode of Action

The compound acts as a protective group for amines, facilitating the synthesis of primary and secondary amines. It achieves this by undergoing acylation and alkylation reactions, which are critical in the formation of N-Boc-, N-Alloc-, and N-Cbz-protected amines. The compound's interaction with various enzymes, particularly sulfonamides and carbamates, enhances its role in biochemical pathways.

Biochemical Pathways

N-Alloc-2-NBS is involved in several biochemical pathways:

- Synthesis of Primary Amines : It plays a crucial role in the conversion of alcohols and halides into corresponding amines.

- Sulfonylation Reactions : The compound can modify enzyme activity through sulfonylation, impacting metabolic processes.

- Cell Signaling : It affects cellular signaling pathways, influencing gene expression and cellular metabolism.

Cellular Effects

This compound significantly influences various cellular functions:

- Cell Growth and Differentiation : The compound can alter cell growth patterns and differentiation processes through its interactions with cellular proteins.

- Apoptosis : It has been observed to modulate apoptotic pathways, potentially leading to cell survival or death depending on concentration.

Dosage Effects in Animal Models

Research indicates that the effects of N-Alloc-2-NBS are dose-dependent. Low doses may exhibit minimal effects, while higher concentrations can lead to pronounced biochemical changes. Studies have established threshold levels necessary for eliciting measurable responses in animal models.

Metabolic Pathways

The compound interacts with various enzymes and cofactors that regulate metabolic flux. Its involvement in sulfonylation reactions is particularly noteworthy, as it modifies metabolic enzyme activities and influences overall cellular metabolic states.

Transport and Distribution

The transport mechanisms of this compound within cells are vital for its biological activity. The compound interacts with specific transporters that facilitate its movement across cell membranes, impacting its localization within cellular compartments.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in synthetic applications:

- Synthesis of Antitumor Agents : In hybridization studies, N-Alloc-2-NBS has been used to create novel sulfonamide hybrids with enhanced antitumor activity. These compounds demonstrated significant cytotoxic effects against various cancer cell lines .

- Antibacterial Properties : As part of a broader class of sulfonamides, N-Allyloxycarbonyl derivatives have shown promise as bacteriostatic agents. Their effectiveness against resistant bacterial strains is an area of active research .

Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Synthesis of primary/secondary amines | Organic synthesis |

| N-Boc-2-nitrobenzenesulfonamide | Intermediate for N-protected amines | Pharmaceutical development |

| Sulfanilamide | Antibacterial | Treatment of bacterial infections |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the parent amine using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The allyloxycarbonyl (Alloc) group is introduced via reaction with allyl chloroformate in dichloromethane. Optimization includes controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity, monitored by melting point consistency (mp ~170–180°C) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the allyloxycarbonyl group (δ ~4.5–5.5 ppm for allylic protons) and sulfonamide protons (δ ~7.5–8.5 ppm for aromatic nitro groups).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs using SHELX software (e.g., SHELXL for refinement). The nitro and sulfonamide groups often form intermolecular hydrogen bonds, stabilizing the lattice .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What safety precautions are advised given limited ecological toxicity data?

- Methodological Answer : Despite lacking comprehensive ecotoxicological data (e.g., bioaccumulation or soil mobility), handle the compound as a potential irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the compound’s crystallographic behavior and reactivity?

- Methodological Answer : Substituents like nitro groups at the 2-position induce steric and electronic effects. For example, 2-nitrobenzenesulfonamides exhibit distorted tetrahedral geometry at sulfur, with hydrogen-bonding patterns (N–H···O) stabilizing the crystal lattice. Computational modeling (DFT) can predict bond angles and torsional strain, validated against experimental X-ray data. Comparative studies with 4-nitro analogs show differences in melting points and solubility due to altered packing efficiencies .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR or IR data often arise from impurities or solvent residues. Strategies include:

- Chromatographic purification : Use flash column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product.

- Dynamic NMR : Probe rotational barriers of the sulfonamide group to identify conformational isomers.

- Crystallographic validation : Cross-validate spectral data with single-crystal X-ray structures to confirm molecular geometry .

Q. What advanced computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The sulfonamide nitrogen and allyloxycarbonyl group are reactive toward nucleophiles (e.g., amines in deprotection).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to optimize reaction kinetics.

- InChI Key-based databases : Cross-reference PubChem data (e.g., InChI=1S/C13H12Cl2N2O3S) for analogous compounds’ reactivity profiles .

Q. What validation criteria ensure reliability in crystallographic data for this compound?

- Methodological Answer :

- R-factor analysis : Ensure R1 < 0.05 for high-resolution data. SHELXL refinement includes checks for ADP (atomic displacement parameter) consistency.

- Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning.

- PLATON validation : Detect voids, hydrogen-bonding errors, and symmetry mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.